2-Chloro-5-(3,5-dimethylphenyl)phenol
Description
2-Chloro-5-(3,5-dimethylphenyl)phenol is a substituted phenolic compound featuring a chlorine atom at the 2-position and a 3,5-dimethylphenyl group at the 5-position of the phenol ring. The compound’s structure suggests applications in medicinal chemistry and materials science, particularly due to the electron-withdrawing chlorine and lipophilic dimethylphenyl substituents .
Properties
IUPAC Name |
2-chloro-5-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWRNDQOPSODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685872 | |
| Record name | 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-09-9 | |
| Record name | 4-Chloro-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 3,5-dimethylphenol. This process requires precise control of reaction conditions to ensure the selective substitution of the chlorine atom at the desired position on the phenyl ring .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3,5-dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(3,5-dimethylphenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its antimicrobial properties make it useful in studying bacterial inhibition and disinfection.
Medicine: It is explored for its potential use in antiseptic formulations.
Industry: It is employed in the production of disinfectants and antiseptics for various applications.
Mechanism of Action
The antimicrobial action of 2-Chloro-5-(3,5-dimethylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The chlorine atom and phenolic hydroxyl group interact with the lipid bilayer of bacterial cells, leading to increased permeability and cell lysis. This compound targets various microbial pathways, making it effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
Structural Analogues in Hydroxyacetophenones
The Handbook of Hydroxyacetophenones () lists several hydroxyacetophenones with chlorine and methoxy substituents, which share similarities in aromatic substitution patterns. Key differences lie in the functional groups and substituent positions:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 200.62 | 97–98 | Chlorine at 5-position, hydroxymethyl at 3 |
| 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (69240-98-8) | C₉H₉ClO₃ | 200.62 | 107–110 | Chlorine at 2-position, methoxy at 5 |
| 2-Chloro-5-(3,5-dimethylphenyl)phenol (hypothetical) | C₁₄H₁₃ClO | 232.71 (calculated) | N/A | Chlorine at 2, dimethylphenyl at 5 |
Key Observations :
- The dimethylphenyl group in this compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxymethyl or methoxy) in hydroxyacetophenones .
- Chlorine’s electron-withdrawing effect likely enhances acidity of the phenolic –OH group, similar to analogs in .
Thiophene and Thiadiazole Derivatives
and describe compounds with 3,5-dimethylphenyl and chlorine substituents on heterocyclic cores (thiophenes and thiadiazoles). These analogs highlight the role of the aromatic system in modulating reactivity and bioactivity:
Key Observations :
- The 3,5-dimethylphenyl group is conserved across analogs, suggesting its utility in enhancing steric shielding or π-π stacking in biological systems .
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